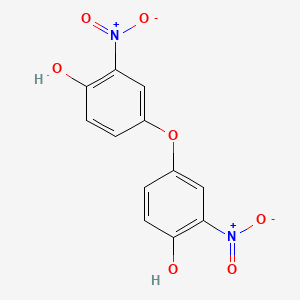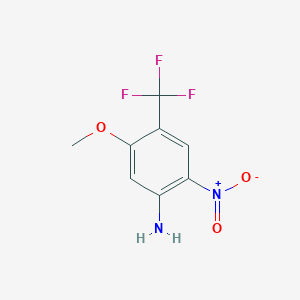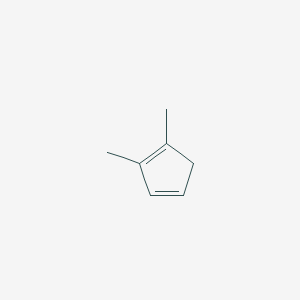
1,2,4-trimethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethylcyclopenta-1,3-diene is an organic compound with the molecular formula C₈H₁₂ It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base. Another method includes the Diels-Alder reaction of 1,3-butadiene with methyl-substituted dienophiles, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and methylating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of trimethylcyclopentanone or trimethylcyclopentanol.
Reduction: Formation of trimethylcyclopentane.
Substitution: Formation of halogenated derivatives such as 1,2,4-trimethylcyclopentyl chloride.
Applications De Recherche Scientifique
1,2,4-Trimethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. Its methyl groups influence the reactivity and selectivity of these reactions. In biological systems, it may interact with enzymes and receptors, although specific pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trimethylcyclopenta-1,3-diene
- 1,3,4-Trimethylcyclopenta-1,3-diene
- 1,2,4,5-Tetramethylcyclopenta-1,3-diene
Uniqueness
1,2,4-Trimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to other trimethyl-substituted cyclopentadienes, it exhibits distinct behavior in Diels-Alder reactions and other chemical processes .
Propriétés
Numéro CAS |
4784-94-5 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
1,2,4-trimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4H,5H2,1-3H3 |
Clé InChI |
VUUBHKAISCUGQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C1)C)C |
SMILES canonique |
CC1=CC(=C(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-(1,3-Dioxolan-2-yl)phenyl]boronic acid](/img/structure/B3190809.png)


![3-[2-(Benzyloxy)phenyl]propanoic acid](/img/structure/B3190818.png)
